
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine
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Overview
Description
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine typically involves the bromination of 4,7-dimethyl-1,3-benzothiazol-2-amine. One common method includes the slow addition of liquid bromine in acetic acid to a solution of 4,7-dimethyl-1,3-benzothiazol-2-amine in acetic acid at room temperature. The reaction mixture is then stirred for 24 hours . After the reaction, the mixture is poured into cold water, and ammonium hydroxide is added to adjust the pH to around 9. The precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures to ensure efficient and safe production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation might produce sulfoxides or sulfones.
Scientific Research Applications
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as an intermediate in the synthesis of biologically active molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is not well-documented. as a benzothiazole derivative, it is likely to interact with various biological targets, including enzymes and receptors, through its heterocyclic structure. The bromine and methyl groups may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and two methyl groups on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives.
Biological Activity
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique molecular structure that includes a bromine atom at the 6-position and two methyl groups at the 4th and 7th positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for synthesizing novel therapeutic agents.
- Molecular Formula : C9H9BrN2S
- Molecular Weight : 257.15 g/mol
- Structure : The compound's structure influences its reactivity and biological activity, with the bromine and methyl groups enhancing its interaction with various biological targets.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that this compound interacts with several enzymes and cellular pathways due to its heterocyclic structure. Key potential mechanisms include:
- Enzyme Modulation : The compound may influence enzyme activity, impacting biochemical pathways critical for cell proliferation and differentiation.
- Signaling Pathway Interference : It may modulate signaling cascades such as the MAPK/ERK pathway, which is essential in cancer progression and inflammation responses.
Biological Activities
Research indicates that this compound exhibits a broad spectrum of biological activities:
Anticancer Activity
Studies have shown that benzothiazole derivatives possess significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | A431 | TBD | Apoptosis induction |
This compound | A549 | TBD | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Research indicates that it may reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing various benzothiazole derivatives highlighted the bioactivity of this compound. The compound was evaluated for its ability to inhibit cancer cell proliferation and modulate inflammatory responses.
-
Comparative Analysis : Comparative studies with similar compounds demonstrated that the unique substitution pattern of this compound enhances its biological activity compared to other benzothiazole derivatives.
- Results : The presence of both bromine and methyl groups was found to increase binding affinity to biological targets.
Properties
IUPAC Name |
6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-4-3-6(10)5(2)8-7(4)12-9(11)13-8/h3H,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBSALFSVUNNPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(S2)N)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395832 |
Source
|
Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-43-9 |
Source
|
Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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